3-Amino-2-ethylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

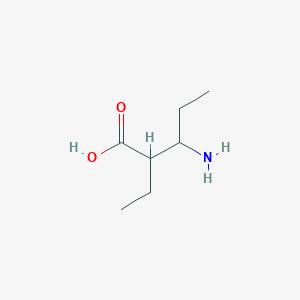

3-Amino-2-ethylpentanoic acid, also known as 3-ethylnorvaline, is an amino acid derivative with the molecular formula C7H15NO2. This compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a pentane chain with an ethyl substituent. It is a white solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-ethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-ethylpentanoic acid, followed by amination. The reaction typically requires a strong base, such as sodium hydride (NaH), and an alkylating agent, such as ethyl iodide (C2H5I). The resulting intermediate is then subjected to amination using ammonia (NH3) or an amine source under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-ethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or other derivatives.

Scientific Research Applications

3-Amino-2-ethylpentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.

Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.

Mechanism of Action

The mechanism of action of 3-Amino-2-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate neurotransmitter levels by influencing the synthesis or degradation pathways of neurotransmitters.

Comparison with Similar Compounds

3-Amino-2-ethylpentanoic acid can be compared with other similar amino acid derivatives, such as:

Valine: Similar in structure but lacks the ethyl substituent.

Leucine: Contains an isobutyl group instead of an ethyl group.

Isoleucine: Has a different arrangement of the carbon chain.

Uniqueness

The presence of the ethyl substituent in this compound distinguishes it from other amino acids, potentially leading to unique biological and chemical properties. This structural difference can influence its reactivity, binding affinity, and overall functionality in various applications.

Biological Activity

3-Amino-2-ethylpentanoic acid, also known as 2-amino-3-ethylpentanoic acid, is a non-proteinogenic amino acid that has garnered interest due to its diverse biological activities. This compound is characterized by a five-carbon backbone with an ethyl substitution at the second carbon, which influences its solubility and interaction with biological systems. This article explores the biological activities of this compound, including its anticonvulsant, antinociceptive, and anti-inflammatory properties, supported by relevant research findings and data.

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : 145.20 g/mol

- Structure : Contains an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a five-carbon chain.

Anticonvulsant Properties

Research indicates that this compound may modulate neurotransmitter systems involved in seizure activity. Its potential anticonvulsant effects suggest that it could be beneficial in treating epilepsy and other seizure disorders. Studies have shown that it interacts with GABAergic pathways, enhancing inhibitory neurotransmission, which is crucial for controlling seizures.

Antinociceptive Effects

The compound has demonstrated significant antinociceptive properties in various animal models. It appears to reduce pain perception through modulation of pain pathways, potentially by influencing opioid receptors or other pain-related neurotransmitters. This activity suggests potential applications in pain management therapies.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. It may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses, indicating its potential use in treating inflammatory diseases.

Case Studies and Experimental Data

- Anticonvulsant Activity : In a study examining the anticonvulsant effects of various amino acids, this compound was found to significantly reduce seizure frequency in rodent models when administered at specific dosages. The mechanism was linked to enhanced GABA receptor activity.

- Antinociceptive Studies : In experiments using the formalin test for pain assessment, administration of this compound resulted in a marked decrease in both phase I and phase II pain responses compared to control groups. This suggests a dual action on acute and inflammatory pain pathways.

- Anti-inflammatory Research : A recent study highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating immune responses and reducing inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-2-methylpentanoic acid | Branched chain | Different metabolic pathways |

| 2-Amino-3-methylbutanoic acid | Branched chain | Impacts on muscle metabolism |

| 2-Amino-3-propylpentanoic acid | Branched chain | Potentially different receptor binding profiles |

The unique ethyl substitution in this compound distinguishes it from these analogs, influencing its solubility and reactivity with biological targets, which may account for its distinct biological activities compared to other similar compounds.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-amino-2-ethylpentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-5(7(9)10)6(8)4-2/h5-6H,3-4,8H2,1-2H3,(H,9,10) |

InChI Key |

NAOAQXBJMHWUEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CC)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.